molecular formula C10H7NNaO6S2- B1602751 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT CAS No. 842-16-0

7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT

Cat. No.: B1602751
CAS No.: 842-16-0
M. Wt: 324.3 g/mol
InChI Key: WXLAGQSCYQGDAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT is a chemical compound with the molecular formula C10H7NNa2O6S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it a valuable reagent in chemical synthesis and research .

Preparation Methods

The synthesis of 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT typically involves the sulfonation of naphthalene followed by amination. One common method involves the reaction of naphthalene with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in various chemical and biological processes .

Comparison with Similar Compounds

7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT can be compared with other similar compounds such as:

  • 6-Amino-1,3-naphthalenedisulfonic acid disodium salt
  • 7-Amino-1,5-naphthalenedisulfonic acid disodium salt
  • 3-Amino-1,5-naphthalenedisulfonic acid disodium salt

These compounds share similar structural features but differ in the position of the amino and sulfonic acid groups, which can influence their reactivity and applications. For example, the position of the amino group can affect the compound’s ability to form specific derivatives or interact with biological targets .

Properties

IUPAC Name

sodium;6-amino-4-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLAGQSCYQGDAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminonaphthalene-1,3-disulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10991753
Record name Sodium 6-amino-4-sulfonaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-16-0, 71411-80-8
Record name Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminonaphthalene-1,3-disulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-amino-4-sulfonaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen 7-aminonaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-aminonaphthalene-1,3-disulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Reactant of Route 2
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Reactant of Route 3
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Reactant of Route 4
Reactant of Route 4
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Reactant of Route 5
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT
Reactant of Route 6
7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID MONOSODIUM SALT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.